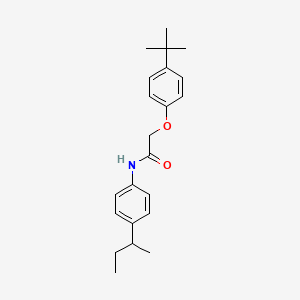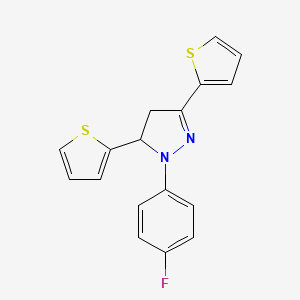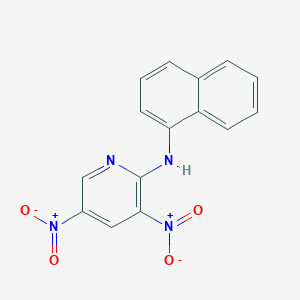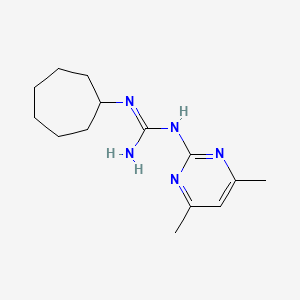
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells that regulates glucose and lipid metabolism, as well as protein synthesis and cell growth. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity.
Mecanismo De Acción
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide activates AMPK by binding to the allosteric site of the AMPK α subunit, leading to conformational changes that increase AMPK activity. This activation of AMPK leads to downstream effects such as increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide also increases fatty acid oxidation and decreases lipogenesis in liver cells, leading to decreased lipid accumulation. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to improve mitochondrial function and decrease oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has several advantages for lab experiments, including its specificity for activating AMPK and its potential therapeutic applications. However, there are also limitations to its use in experiments. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be difficult to synthesize and purify, and its effects can be dependent on cell type and experimental conditions. Additionally, the long-term effects of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide on cells and tissues are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. One area of interest is investigating its effects on different cell types and in different disease models. Additionally, there is potential for developing more potent and specific AMPK activators based on the structure of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. Finally, there is interest in investigating the long-term effects of AMPK activation on cellular and physiological processes.
Métodos De Síntesis
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-tert-butylphenol with 4-sec-butylbenzaldehyde to produce 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. The synthesis process is complex and requires careful purification and characterization of the final product.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to decrease lipid accumulation in liver cells and improve mitochondrial function, suggesting potential applications in treating non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-6-16(2)17-7-11-19(12-8-17)23-21(24)15-25-20-13-9-18(10-14-20)22(3,4)5/h7-14,16H,6,15H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQYCRQCIPVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5060031.png)

![5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060041.png)
![6-(3-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5060049.png)


![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)


![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)